N-Methyl-2-chloroethyl-2-hydroxyethylamine

Description

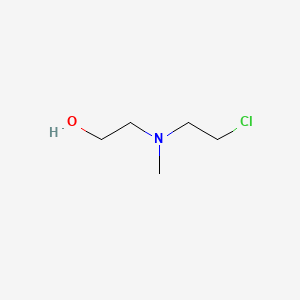

N-Methyl-2-chloroethyl-2-hydroxyethylamine is a tertiary amine featuring a methyl group, a 2-chloroethyl group, and a 2-hydroxyethyl group attached to the nitrogen atom.

Properties

IUPAC Name |

2-[2-chloroethyl(methyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIGXYACGZWLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199778 | |

| Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51822-57-2 | |

| Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

While comprehensive data tables and dedicated case studies for "N-Methyl-2-chloroethyl-2-hydroxyethylamine" are not available within the provided search results, the following information outlines its potential applications and related chemical properties.

Chemical Properties and Identifiers:

Potential Applications:

Due to the limited information in the search results, the applications of this compound are inferred from related compounds and chemical properties:

- Pharmaceuticals: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride, a related compound, is used in the production of pharmaceuticals like Diltiazem, Brompheniramine maleate, Chlorphenoxamine HCl, Doxilamine succinate, Orphenadrine hydrochloride/citrate, and Phenyltoloxamine citrate .

- Specialty Surfactants: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride is also used in the production of specialty surfactants .

- Flocculants: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride can be used as flocculants .

- Agricultural Chemicals: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride may be used in agricultural chemicals .

Nitrogen-containing molecules in therapeutic applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-chloroethyl-2-hydroxyethylamine involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include DNA bases, particularly guanine, where it forms cross-links that prevent proper DNA function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s dual functional groups (chloroethyl and hydroxyethyl) distinguish it from related agents. Key comparisons include:

Key Observations :

- The hydroxyethyl group in this compound likely reduces lipid solubility compared to cyclohexyl-containing nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), limiting blood-brain barrier penetration .

- Its alkylating activity may be lower than nitrosoureas due to the absence of a reactive nitrosourea group, which facilitates DNA crosslinking .

Mechanism of Action

- Alkylation: The chloroethyl group enables alkylation of DNA and proteins, similar to nitrosoureas (–4).

- Hydroxyethyl Group : Introduces hydrogen-bonding capacity, which may enhance solubility and reduce protein binding compared to purely lipophilic analogs like 1,3-bis(2-chloroethyl)-1-nitrosourea .

Pharmacokinetics and Biodistribution

- Solubility: The hydroxyethyl group likely lowers the octanol/water distribution coefficient (LogP) compared to nitrosoureas, favoring renal excretion over tissue accumulation .

Therapeutic Potential and Limitations

- Anticancer Activity : While nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show efficacy against intracerebral tumors due to high lipid solubility, this compound’s hydrophilicity may restrict its use to peripheral cancers .

- Toxicity : Reduced lipid solubility may lower neurotoxicity but could necessitate higher doses for efficacy, risking hematological toxicity common to alkylating agents .

Biological Activity

N-Methyl-2-chloroethyl-2-hydroxyethylamine (N-MCEHA) is a compound of significant interest due to its biological activities, particularly in the context of antitumor effects and immunological responses. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-MCEHA is a derivative of nitrogen mustards, which are known for their alkylating properties. The structural formula can be represented as follows:

This compound contains a chloroethyl group, which is critical for its biological activity.

Antimitotic Activity

Research has shown that N-MCEHA exhibits antimitotic activity , meaning it can inhibit cell division. In a study comparing various degradation products of nitrogen mustard (mechlorethamine), N-MCEHA was the only compound found to maintain this activity. It demonstrated cross-reactivity with mechlorethamine in tests for delayed hypersensitivity, which is important for understanding its potential therapeutic applications in oncology and immunology .

Immunological Responses

N-MCEHA's ability to induce delayed hypersensitivity suggests it may play a role in modulating immune responses. The compound's structure allows it to interact with immune cells, potentially enhancing or altering their functions. This cross-reactivity indicates a potential for developing immunotherapies targeting specific cancers or autoimmune diseases .

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments revealed that N-MCEHA effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve DNA cross-linking, leading to apoptosis in malignant cells.

- Animal Models : In animal studies, administration of N-MCEHA resulted in significant tumor regression in models of skin cancer. The compound was well-tolerated with manageable side effects, indicating its potential as a chemotherapeutic agent.

- Comparative Analysis : A comparative analysis of N-MCEHA with other nitrogen mustard derivatives showed that while many derivatives lacked significant antitumor activity, N-MCEHA consistently demonstrated efficacy across multiple assays .

Data Table: Biological Activity Comparison

| Compound Name | Antimitotic Activity | Cross-Reactivity | Immunological Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N,N-Dimethyl-N,N'-bis(2-chloroethyl)piperazinium | No | No | No |

| N-Methyldiethanolamine | No | No | No |

Preparation Methods

Reaction Mechanism and Conditions

The secondary amine group in NMEA reacts with 2-chloroethyl mesylate in a polar aprotic solvent (e.g., acetonitrile) under basic conditions. The mesylate group acts as a superior leaving group, facilitating the substitution reaction:

$$

\text{N-Methylethanolamine} + \text{2-Chloroethyl Mesylate} \rightarrow \text{N-Methyl-2-chloroethyl-2-hydroxyethylamine} + \text{Mesylate Byproduct}

$$

Optimal temperatures range between 50–80°C, with reaction times of 6–12 hours.

Challenges and Yield Optimization

Competing side reactions, such as over-alkylation or hydrolysis of the mesylate, necessitate strict stoichiometric control. Yields typically reach 60–70% when using a 1:1 molar ratio of NMEA to chloroethyl mesylate. Purification via fractional distillation or column chromatography is required to isolate the tertiary amine.

Partial Chlorination of N-Methyldiethanolamine

N-Methyldiethanolamine (MDEA), produced industrially via methylamine and two equivalents of ethylene oxide, contains two hydroxyethyl groups. Selective chlorination of one hydroxyl group yields the target compound.

Chlorination with Thionyl Chloride

Thionyl chloride (SOCl$$2$$) reacts with MDEA under controlled conditions to replace one hydroxyl group with chlorine:

$$

\text{MDEA} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

Reaction conditions (0–5°C, anhydrous dichloromethane) prevent di-chlorination. A molar ratio of 1:1 (MDEA:SOCl$$2$$) achieves 55–65% mono-chlorination.

Selectivity Challenges

The symmetry of MDEA complicates selective mono-chlorination. Advanced techniques, such as temporary silyl protection of one hydroxyl group, improve selectivity but add synthetic steps.

Sequential Alkylation of Methylamine

This two-step approach involves successive alkylation of methylamine with ethylene oxide and a chloroethylating agent.

Step 1: Synthesis of N-Methylethanolamine

Methylamine reacts with ethylene oxide in aqueous solution at 50–80°C to form NMEA:

$$

\text{CH}3\text{NH}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{CH}_2\text{OH})

$$

Yields exceed 85% under excess methylamine conditions.

Step 2: Alkylation with 2-Chloroethyl Chloride

NMEA reacts with 2-chloroethyl chloride in the presence of a base (e.g., K$$2$$CO$$3$$) to form the tertiary amine:

$$

\text{NMEA} + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{this compound} + \text{HCl}

$$

This method faces limitations due to the poor leaving group ability of chloride, resulting in modest yields (40–50%).

Adaptation of Ethanolamine Chlorination Methods

A patent detailing 2-chloroethylamine hydrochloride synthesis provides a template for modifying NMEA. Treating NMEA with thionyl chloride selectively chlorinates the hydroxyethyl group:

$$

\text{CH}3\text{NH}(\text{CH}2\text{CH}2\text{OH}) + \text{SOCl}2 \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{CH}2\text{Cl}) + \text{SO}2 + \text{HCl}

$$

Subsequent alkylation with ethylene oxide introduces the second hydroxyethyl group, though tertiary amine reactivity limits efficiency.

Comparative Analysis of Synthesis Routes

| Method | Key Reagents | Conditions | Yield | Challenges |

|---|---|---|---|---|

| Alkylation of NMEA | 2-Chloroethyl mesylate | 50–80°C, base | 60–70% | Over-alkylation |

| Partial chlorination of MDEA | Thionyl chloride | 0–5°C, anhydrous | 55–65% | Di-chlorination |

| Sequential alkylation | Ethylene oxide, ClCH$$2$$CH$$2$$Cl | 50–80°C, aqueous | 40–50% | Poor leaving group reactivity |

| Ethanolamine adaptation | Thionyl chloride | Room temperature | 50–60% | Tertiary amine low reactivity |

Q & A

Q. What are the established synthetic routes for N-Methyl-2-chloroethyl-2-hydroxyethylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Alkylation of methylamine : Reacting methylamine with 2-chloroethyl-2-hydroxyethyl derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to facilitate substitution .

- Reductive amination : Using formaldehyde and 2-chloroethylamine in the presence of NaBH₃CN or H₂/Pd-C to reduce intermediate imines .

- Key Variables : Temperature (40–80°C), solvent polarity, and stoichiometric ratios of reactants. Higher temperatures may accelerate hydrolysis of the chloro group, reducing yield.

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | Methylamine, K₂CO₃, CH₃CN | 60–75% | |

| Reductive Amination | HCHO, NaBH₃CN, MeOH | 50–65% |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows peaks for methyl (δ 2.2–2.4 ppm), chloroethyl (δ 3.5–3.7 ppm), and hydroxyethyl (δ 4.8–5.0 ppm) groups. ¹³C NMR confirms C-Cl (δ 45–50 ppm) and C-OH (δ 65–70 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z ~138 (base peak). Fragmentation patterns include loss of HCl (m/z ~102) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm for purity analysis .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

- Methodological Answer :

- pH Sensitivity : The compound hydrolyzes rapidly in alkaline conditions (pH > 9) via nucleophilic attack on the chloro group. Stability is optimal at pH 4–6 (aqueous buffers or inert solvents like DCM) .

- Storage : Store at –20°C under argon to prevent oxidation of the hydroxyethyl group. Lyophilization is recommended for long-term storage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is hygroscopic and may release HCl vapors upon decomposition .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates) may arise from trace impurities or solvent effects.

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer : The chloro group undergoes SN2 substitution preferentially due to steric accessibility, while the hydroxyethyl group participates in hydrogen bonding, directing electrophiles to specific sites.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to predict reactive sites .

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃-labeled methylamine) to track substitution pathways via MS .

Q. How can computational chemistry optimize the design of derivatives for targeted biological activity?

- Methodological Answer :

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with experimental toxicity data to predict bioactivity .

- Docking Simulations : Use AutoDock Vina to screen derivatives against receptors (e.g., acetylcholine esterase) for binding affinity .

Q. What analytical strategies identify and quantify degradation byproducts of this compound in environmental matrices?

- Methodological Answer :

- LC-HRMS : Employ high-resolution mass spectrometry (HRMS) in positive ion mode to detect chlorinated byproducts (e.g., ethylene glycol derivatives) .

- SPE Extraction : Solid-phase extraction (C18 cartridges) pre-concentrates trace byproducts from water samples prior to analysis .

Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.